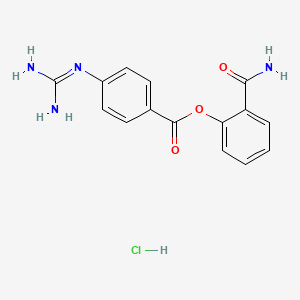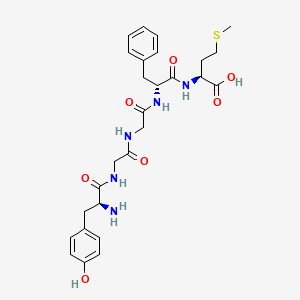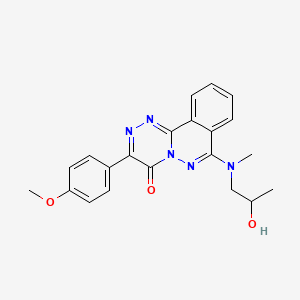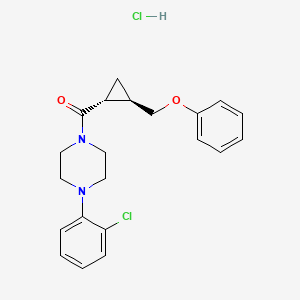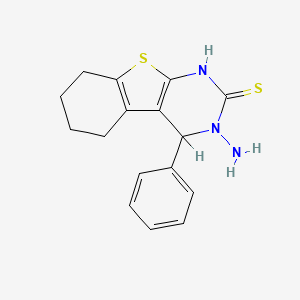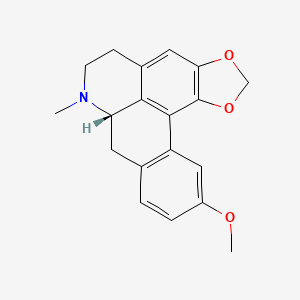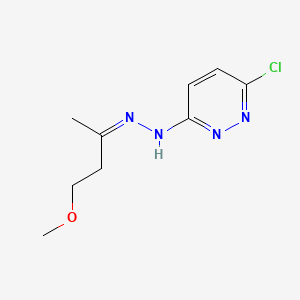
4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone typically involves the reaction of 4-methoxy-2-butanone with 6-chloro-3-pyridazinylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require specific temperature and pH conditions to ensure optimal yield .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Applications De Recherche Scientifique
4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities with 4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone and exhibit similar biological activities.
Hydrazones: Other hydrazone derivatives also show comparable chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that may not be observed in other similar compounds .
Propriétés
Numéro CAS |
90932-05-1 |
|---|---|
Formule moléculaire |
C9H13ClN4O |
Poids moléculaire |
228.68 g/mol |
Nom IUPAC |
6-chloro-N-[(Z)-4-methoxybutan-2-ylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-7(5-6-15-2)11-13-9-4-3-8(10)12-14-9/h3-4H,5-6H2,1-2H3,(H,13,14)/b11-7- |
Clé InChI |
QCHIQDVHLSNDNJ-XFFZJAGNSA-N |
SMILES isomérique |
C/C(=N/NC1=NN=C(C=C1)Cl)/CCOC |
SMILES canonique |
CC(=NNC1=NN=C(C=C1)Cl)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)



![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
